molecular formula C8H8ClNO3 B2479077 Methyl 6-chloro-5-(hydroxymethyl)picolinate CAS No. 1205671-72-2

Methyl 6-chloro-5-(hydroxymethyl)picolinate

Cat. No. B2479077
CAS RN: 1205671-72-2
M. Wt: 201.61
InChI Key: PUKRIPXCTULABY-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-(hydroxymethyl)picolinate” is a chemical compound with the CAS number 1205671-72-2 . It has a molecular weight of 201.61 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, a solution of methyl 6-chloro-5-formyl-pyridine-2-carboxylate in methanol is stirred with sodium borohydride . The mixture is stirred at room temperature for about 1 hour. The reaction is then diluted with 1 M hydrochloric acid . In another method, a mixture of the compound, potassium cyclopropyltrifluoroboranuide, Pd (dppf)Cl2, and K3PO4 in toluene and water is heated to 100°C for 16

Scientific Research Applications

Analytical Reagent Applications

  • Synthesis and Analytical Reagent Potential : Picolinaldehyde derivatives, including methyl, chloro, and nitro derivatives at the 5-position of the benzene nucleus, like Methyl 6-chloro-5-(hydroxymethyl)picolinate, have been synthesized for potential use as analytical reagents. These compounds react with divalent metal ions in basic media to form colored chelates, which are extractable into organic solvents, suggesting their utility in analytical chemistry (Otomo & Kodama, 1973).

Synthesis and Fragmentation Studies

  • Electron-Impact Induced Fragmentation : Studies on the fragmentation patterns of 2-substituted pyridines and picolines, including chloro derivatives, have shown significant differences from patterns reported for benzenoid derivatives. These findings are important for understanding the chemical behavior of such compounds under electron impact (Keller, Bauer, & Bell, 1968).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds involving picolinic acid derivatives has implications for the development of various pharmaceuticals and complex organic molecules (Kametani, 1970).

Coordination Chemistry

  • Hexadentate Picolinic Acid-Based Ligands : The synthesis and coordination chemistry of hexadentate picolinic acid-based ligands have been explored, revealing their suitability for octahedral coordination geometries. This research is significant in the field of inorganic chemistry, particularly for understanding metal-ligand interactions (Comba et al., 2016).

Chemistry of Pyridines

  • Hydrolytic Metalloenzyme Models : Studies on N-alkyl-2-(hydroxymethyl)imidazole ligands, related to picolinates, have provided insights into the activation of hydroxyl groups and their application in hydrolytic metalloenzyme models. Such studies are crucial for understanding enzymatic reactions and designing synthetic models (Tagaki et al., 1991).

Glycosylation Studies

  • Glycosylation of Basic Alcohols : Research involving methyl 6-(hydroxymethyl)picolinate as a model acceptor in glycosylation processes has provided valuable insights into the synthesis of pyridine-containing glycosides. These findings are relevant in carbohydrate chemistry and drug synthesis (Wang et al., 2013).

Mechanism of Action

Target of Action

The primary targets of Methyl 6-chloro-5-(hydroxymethyl)picolinate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name

methyl 6-chloro-5-(hydroxymethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKRIPXCTULABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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